molecular formula C3H4Br2F2 B1594815 1,3-Dibromo-1,1-difluoropropane CAS No. 460-25-3

1,3-Dibromo-1,1-difluoropropane

Cat. No.: B1594815
CAS No.: 460-25-3
M. Wt: 237.87 g/mol
InChI Key: PRAYGQDVLDHWHA-UHFFFAOYSA-N
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Preparation Methods

1,3-Dibromo-1,1-difluoropropane can be synthesized through the reaction of 1-bromo-3-chloropropane with an electron-rich environment . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1,3-Dibromo-1,1-difluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form different products depending on the reducing agent used.

    Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different oxidized products.

Common reagents used in these reactions include nickel (I) salen for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dibromo-1,1-difluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-1,1-difluoropropane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the breaking of existing ones, depending on the reaction conditions. The pathways involved in its mechanism of action include nucleophilic substitution and reduction pathways .

Comparison with Similar Compounds

1,3-Dibromo-1,1-difluoropropane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1,3-dibromo-1,1-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYGQDVLDHWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073188
Record name 1,3-Dibromo-1,1-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-25-3
Record name Propane, 1,3-dibromo-1,1-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-1,1-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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